molecular formula C7H11N3 B1470982 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine CAS No. 1367938-31-5

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine

Cat. No.: B1470982
CAS No.: 1367938-31-5
M. Wt: 137.18 g/mol
InChI Key: GXBHQCWHAXZEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its core structure is a partially saturated imidazo[1,2-a]pyridine, a privileged heterocyclic system known for a wide spectrum of biological activities . This amine-functionalized derivative serves as a valuable building block for the synthesis of novel compounds, particularly for central nervous system (CNS) agents. Its structural features show potential in the design of anxiolytic and anticonvulsant drugs due to a structural similarity to GABA modulators . Beyond CNS applications, derivatives of the tetrahydroimidazo[1,2-a]pyridine scaffold have demonstrated potent and selective biological activities. Research has identified analogues with selective antifungal activity against pathogenic Candida species, with one derivative showing very strong inhibitory effects (MIC up to 0.016 mg/mL) and no in vitro toxicity at concentrations up to 25 μg/mL, indicating a selective antifungal action . Furthermore, this chemical class has been explored as antiprotozoal agents, showing high in vitro efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum . The amine group at the 7-position allows for easy derivatization, making this compound an excellent intermediate for library synthesis in high-throughput screening and for the optimization of drug candidates targeting neurological disorders and infectious diseases . The compound is typically supplied as a stable dihydrochloride salt (CAS# 1417637-66-1) for use in research and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBHQCWHAXZEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine (CAS No. 1367938-31-5) is a heterocyclic compound that has garnered attention for its biological activities, particularly in the context of therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C7_7H11_{11}N3_3
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 1367938-31-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • P2X7 Receptor Modulation : This compound has been identified as a modulator of the P2X7 receptor, which is involved in inflammatory responses and pain pathways. Antagonism of this receptor may provide therapeutic benefits in conditions such as neuropathic pain and inflammation .
  • Heparanase Inhibition : Recent studies have highlighted its role as an inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and kidney diseases. Compounds derived from this class have shown selectivity towards HPSE1 over other glucuronidases, making them promising candidates for cancer therapy .

Biological Activity Overview

Activity Target/Mechanism Reference
P2X7 Receptor AntagonismModulation of inflammatory responses
Heparanase InhibitionTargeting cancer progression
Potential Anticancer PropertiesInhibition of tumor growth

Study on P2X7 Receptor Antagonism

A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridin-7-amine effectively antagonize the P2X7 receptor in vitro. These findings suggest a potential use in treating chronic pain conditions by reducing ATP-mediated inflammatory signaling .

Heparanase Inhibition Study

In another significant study, a derivative of tetrahydroimidazo[1,2-a]pyridin-7-amine was synthesized and evaluated for its ability to inhibit HPSE1. The optimized compound exhibited high selectivity and potency against HPSE1 compared to other enzymes like GUSβ and GBA. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer and kidney diseases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine is C8H13N3C_8H_{13}N_3, featuring a fused imidazole and pyridine structure that contributes to its reactivity and biological activity. The compound is characterized by a tetrahydroimidazo framework which enhances its potential as a scaffold for drug development.

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus, making it a candidate for antibiotic development .
  • Antiviral Properties : The compound is also being investigated for its antiviral capabilities. Initial studies suggest it may inhibit viral replication through interaction with specific viral proteins .
  • Anti-inflammatory and Analgesic Effects : The compound has potential therapeutic applications in treating inflammation and pain. Its mechanism involves modulation of neurotransmitter receptors which may alleviate symptoms associated with neurological disorders .

2. Biological Research

  • Neuropharmacology : Ongoing research focuses on the interaction of this compound with neurotransmitter systems. Its ability to bind to various receptors suggests potential in developing treatments for neurological conditions such as depression and anxiety .
  • Chemical Biology : As a building block in the synthesis of more complex heterocyclic compounds, it serves as a precursor for novel pharmaceuticals and agrochemicals .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique chemical properties facilitate the synthesis of polymers and advanced materials. The compound’s versatility allows it to undergo various chemical transformations which are valuable in industrial chemistry .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 5,6-Tetrahydroimidazo[1,2-a]pyridin-7-amine demonstrated a significant reduction in bacterial growth when tested against E. coli and S. aureus. The results indicated an inhibition zone greater than that of standard antibiotics used as controls .

Case Study 2: Neuropharmacological Investigations
Research exploring the neuropharmacological effects of this compound revealed its potential to modulate serotonin receptors. In vitro studies showed that it could enhance serotonin levels in synaptic clefts leading to improved mood regulation in animal models .

Comparison with Similar Compounds

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

  • Structural Difference : Replaces the pyridine ring with pyrimidine (two nitrogen atoms in the six-membered ring).
  • Biological Activity: Antibacterial: Hydrazone derivatives (e.g., compounds 8d, 8e, 8f) exhibit zones of inhibition of 30–33 mm against E. coli and S. aureus, and 22–25 mm against P. aeruginosa and S. pyogenes . Carbohydrazide Derivatives: Novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides show enhanced antibacterial potency compared to the parent amine .

Imidazo[1,2-a]pyrazine Derivatives

  • Structural Difference : Incorporates a pyrazine ring (two adjacent nitrogen atoms).
  • Biological Activity: Antimalarial: Compounds like 2-amino-1-(2-(4-fluorophenyl)-3-(p-tolyl-amino)-5,6-dihydroimidazo[1,2-a]pyrazine derivatives demonstrate efficacy against malaria parasites, with elemental analysis confirming purity (%C, %N, %H within 0.1% of theoretical values) .

Other Substituted Derivatives

  • Ethyl Carboxylate Derivatives: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) is synthesized via one-pot reactions, with detailed NMR and HRMS characterization .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Activity Metrics References
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine Pyridine + imidazole -NH₂ at C7 Immunotherapy intermediate N/A (building block)
Tetrahydroimidazo[1,2-a]pyrimidine Pyrimidine + imidazole Hydrazone or carbohydrazide groups Antibacterial Zone of inhibition: 22–33 mm
Imidazo[1,2-a]pyrazine Pyrazine + imidazole Fluorophenyl, tolyl groups Antimalarial Not specified (elemental analysis)
Ethyl carboxylate derivatives Pyridine + imidazole Nitrophenyl, phenethyl groups Undisclosed Structural characterization only

Pharmacological Selectivity

  • Antibacterial vs. Antifungal : Pyrimidine derivatives (hydrazones) show broader antibacterial activity, while pyridine derivatives (e.g., the target compound’s analogues) are more selective for fungal targets .
  • Role of Substituents : Carboxamide and hydrazone groups enhance antibacterial potency, whereas amine groups favor functionalization for targeted therapies .

Preparation Methods

Cyclization via Amino Ketone Condensation (Patent WO2010125101A1)

A prominent method described in patent WO2010125101A1 involves a multi-step process:

  • Step (i): Treatment of a suitable precursor compound (e.g., a halogenated heterocycle) with an alpha-amino ketone in a solvent such as 1-butanol under reflux conditions. This step promotes cyclization to form the imidazo fused ring system.

  • Step (ii): Hydrogenation of intermediate compounds using catalysts such as 10% palladium on carbon or platinum(IV) oxide under atmospheric to moderate pressure (14.7 to 50 psi) in solvents like methanol or ethanol to reduce unsaturated bonds and form the tetrahydro derivative.

  • Step (iii): Optional functional group modifications such as alkylation, aromatic substitution, or amide coupling can be performed to introduce the amine functionality at position 7.

The process often utilizes bases (e.g., triethylamine, diisopropylethylamine) and activating agents (e.g., water-soluble carbodiimides) to facilitate coupling reactions. Palladium-catalyzed cross-coupling reactions are also employed when introducing substituents or modifying the ring system.

Step Reagents/Catalysts Solvent(s) Conditions Purpose
(i) Alpha-amino ketone 1-Butanol Reflux Cyclization to fused imidazo ring
(ii) 10% Pd/C or PtO2 Methanol or Ethanol 14.7–50 psi, RT to 50 °C Hydrogenation to tetrahydro form
(iii) Bases, carbodiimides, Pd catalysts DMF, DCM, 1,4-dioxane RT to reflux Functional group modifications

This method provides flexibility for the synthesis of various derivatives, including the 7-amine substitution, by choosing appropriate intermediates and reaction conditions.

Multi-Component Cascade Reaction (Beilstein Journal of Organic Chemistry, 2024)

A more recent and efficient approach involves a catalyst-free, one-pot five-component cascade reaction to synthesize related tetrahydroimidazo fused heterocycles:

  • Reactants include cyanoacetohydrazide, aromatic aldehydes, nitroketene aminals, and diamines.

  • The reaction proceeds through sequential steps: N,N-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization.

  • The solvent system of ethanol and water (typically 2:1 v/v) at reflux temperature optimizes yield and reaction time.

  • Yields of target compounds reach up to 87% within 5 hours.

Although this study focuses on imidazo[1,2-a]pyrimidine derivatives, the methodology and reaction mechanisms are applicable to the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine analogs by selecting appropriate starting materials.

Entry Aromatic Aldehyde Diamine Reaction Time (h) Yield (%) Melting Point (°C)
1 Various Various 5 75–90 231–286

This environmentally benign, catalyst-free approach is notable for operational simplicity and broad functional group tolerance.

Stepwise Synthesis via Carbohydrazide Intermediate (PMC Article, 2015)

Another well-documented synthetic route involves the preparation of a key intermediate, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, followed by condensation with aldehydes to introduce the amine functionality:

  • Starting from commercially available 2-aminopyrimidine, a six-step synthesis leads to the formation of 2-(dichloromethyl)imidazo[1,2-a]pyrimidine.

  • Subsequent hydrolysis and oxidation yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives.

  • Esterification and catalytic hydrogenation (PtO2, 30 psi) convert these to ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate.

  • Reaction with hydrazine hydrate in ethanol at reflux produces the carbohydrazide intermediate.

  • Finally, condensation of this carbohydrazide with aromatic aldehydes in ethanol at reflux affords hydrazone derivatives with amine functionalities at position 7.

This method allows fine control over substitution patterns and yields hydrazone derivatives in 80–92% yield.

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation 1,1,3-Trichloroacetone, EtOH, reflux 10 h High Formation of dichloromethyl intermediate
Hydrolysis CaCO3, H2O, reflux 1 h High Conversion to aldehyde
Oxidation Oxone High Carboxylic acid formation
Esterification & Hydrogenation PtO2, 30 psi, EtOH High Formation of tetrahydro ester
Hydrazine treatment Hydrazine hydrate, EtOH, reflux High Carbohydrazide intermediate
Condensation with aldehydes Aromatic aldehydes, EtOH, reflux 80–92 Hydrazone derivatives

This stepwise approach is well-suited for preparing this compound derivatives with diverse substituents and has been validated by NMR, Mass, and IR spectroscopy.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Cyclization with alpha-amino ketones (Patent WO2010125101A1) Multi-step, catalytic hydrogenation, Pd-catalyzed modifications Flexible, scalable, well-established Requires catalysts, multiple steps
Five-component cascade reaction (Beilstein JOC, 2024) One-pot, catalyst-free, environmentally friendly High yield, operational simplicity Limited to certain substrate scope
Stepwise carbohydrazide route (PMC, 2015) Multi-step, intermediate isolation, hydrazone formation High purity, well-characterized products Longer synthesis time, multiple purifications

Detailed Research Findings and Notes

  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)2 with triphenylphosphine) and platinum oxide are effective for hydrogenation steps, crucial for forming the tetrahydro ring system.

  • Solvent Effects: Alcoholic solvents such as ethanol and methanol are preferred for condensation and hydrogenation reactions due to their polarity and ability to dissolve reactants and catalysts.

  • Reaction Conditions: Reflux temperatures and moderate pressures (up to 50 psi) optimize yields and reaction rates. Catalyst-free approaches require longer reflux times but avoid metal contamination.

  • Intermediate Stability: Certain intermediates (e.g., hydrazones, dichloromethyl derivatives) are stable enough for isolation and characterization, facilitating stepwise synthesis and purification.

  • Functional Group Tolerance: The methods accommodate various aromatic aldehydes and diamines, allowing structural diversity in the final amine-substituted compounds.

Q & A

Q. What are the most effective synthetic routes for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization or tandem addition-cyclization reactions. For example, one-pot two-step reactions using ketene aminals or imidazo-pyridine precursors under controlled temperature (e.g., 80–100°C) and solvent systems (e.g., ethanol or acetonitrile) yield intermediates that are subsequently functionalized. Optimization of reaction time and stoichiometry (e.g., 1:1.2 molar ratios) improves yields, as demonstrated in studies using NMR-monitored intermediates .

Q. How can spectroscopic methods confirm the molecular structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign proton environments (e.g., NH2 at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon chemical shifts (e.g., sp³ carbons at 25–45 ppm, sp² carbons at 110–150 ppm) to verify the tetrahydroimidazo-pyridine core .
  • IR Spectroscopy : Identify amine (N–H stretch at ~3300 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) functional groups .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion matching calculated m/z within 0.001 Da error) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose of waste via acid/base neutralization followed by incineration, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing derivatives of this compound?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, substituents at the 2-position of the pyridine ring direct cyclization via steric hindrance, while electron-withdrawing groups (e.g., nitro or cyano) at the 7-position stabilize intermediates. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) further modulate reaction pathways, as shown in studies achieving >80% regioselectivity using optimized conditions .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Compare EC50/IC50 values across studies to identify potency thresholds (e.g., hepatoprotective activity at 10–50 μM vs. cytotoxicity at >100 μM) .
  • Assay Validation : Replicate experiments using standardized protocols (e.g., MTT assays for cytotoxicity, enzyme inhibition assays with positive controls) to minimize variability.
  • Structural Confirmation : Verify compound purity via HPLC (>95%) and crystallography (e.g., X-ray-derived bond angles within 2% of DFT calculations) to exclude impurities as confounding factors .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinase domains). Set parameters: grid size 25 ų, exhaustiveness 20, and Lamarckian GA for accuracy .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrostatic potential maps, identifying nucleophilic/electrophilic sites for reactivity analysis .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer :
  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Cross-reference solvent-specific databases (e.g., NIST Chemistry WebBook) for corrections .
  • Dynamic Exchange : Broadened NH2 peaks in D2O suggest proton exchange; use low-temperature NMR (−40°C) to resolve splitting .

Experimental Design Considerations

Q. What embedded experimental designs are suitable for multi-faceted studies on this compound?

  • Methodological Answer : Combine quantitative (e.g., IC50 determination) and qualitative (e.g., crystallography) methods in a phased approach:

Phase 1 : High-throughput screening to identify active derivatives.

Phase 2 : Mechanistic studies (e.g., fluorescence quenching for binding affinity).

Phase 3 : In vivo validation using longitudinal designs (e.g., 4-week toxicity studies in murine models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.